Cas no 13311-77-8 (Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl-)

13311-77-8 structure
상품 이름:Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl-
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- 화학적 및 물리적 성질
이름 및 식별자
-
- Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl-
- 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- MFCD13704502
- 1,2,3,4-Tetrahydro-2,3-dimethylquinoxaline
- DS-003502
- 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline #
- F74056
- 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, 97%
- CS-0122519
- NSC-114128
- ALBB-024595
- 2,3-dimethyl-1,2,3,4-tetrahydro-quinoxaline
- CCG-356423
- 13311-77-8
- NSC114128
- 7739-04-0
- 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- DTXSID90998604
- SCHEMBL6587899
- AKOS015998266
- JKMHQZSBOQTMRG-UHFFFAOYSA-N
-
- MDL: MFCD13704502
- 인치: InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3
- InChIKey: JKMHQZSBOQTMRG-UHFFFAOYSA-N
- 미소: CC1C(NC2=CC=CC=C2N1)C
계산된 속성
- 정밀분자량: 162.116
- 동위원소 질량: 162.116
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 0
- 복잡도: 140
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.5
- 토폴로지 분자 극성 표면적: 24.1Ų
실험적 성질
- 밀도: 0.963
- 융해점: 109-114 °C
- 비등점: 287.2°C at 760 mmHg
- 플래시 포인트: 166.9°C
- 굴절률: 1.505
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A228754-1g |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 97% | 1g |
$158.0 | 2025-02-25 | |
Ambeed | A228754-100mg |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 97% | 100mg |
$18.0 | 2025-02-25 | |
Chemenu | CM221928-100mg |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 97% | 100mg |
$*** | 2023-03-30 | |
Aaron | AR0014YX-5g |
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- |
13311-77-8 | 97% | 5g |
$690.00 | 2025-02-13 | |
abcr | AB573452-5g |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline; . |
13311-77-8 | 5g |
€1390.00 | 2024-08-02 | ||
1PlusChem | 1P0014QL-100mg |
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- |
13311-77-8 | 97% | 100mg |
$78.00 | 2023-12-22 | |
A2B Chem LLC | AA51997-500mg |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 97% | 500mg |
$447.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX243-1g |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 95% | 1g |
¥1127.0 | 2024-04-25 | |
1PlusChem | 1P0014QL-250mg |
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- |
13311-77-8 | 97% | 250mg |
$101.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWX243-50g |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
13311-77-8 | 95% | 50g |
¥18044.0 | 2024-04-25 |
Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl- 관련 문헌
-
1. The action of organo-lithium compounds on quinoxaline. Molecular compound formation involving the quinoxaline ring systemE. S. Lane,C. Williams J. Chem. Soc. 1954 4106
-
Charles Stanley Gibson J. Chem. Soc. 1927 342
-
3. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955
-
Bor-Cherng Hong Org. Biomol. Chem. 2020 18 4298
-
Hiroyuki Nishide Green Chem. 2022 24 4650
13311-77-8 (Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl-) 관련 제품
- 2172588-54-2(2-(Cyclopropylmethyl)oxolane-2-carbaldehyde)
- 7517-50-2(1-(azidomethyl)-2,3-dimethylbenzene)
- 1794793-28-4(Hydroxy Meprobamate-d4)
- 1805412-83-2(4-(Bromomethyl)-3-chloro-6-(difluoromethyl)-2-nitropyridine)
- 1782405-28-0(1-propyl-1,7-diazaspiro4.4nonane)
- 2138230-16-5(N6-benzyl-N6-methylspiro2.5octane-1,6-diamine)
- 1017779-24-6(5-Methyl-2-(trifluoromethyl)cinnamic acid)
- 1849676-67-0(2-(1-Octyl-1H-indol-3-yl)acetonitrile)
- 2229105-62-6(2-(1-amino-2,2-difluorocyclopropyl)-4-bromophenol)
- 23705-85-3(Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:13311-77-8)Quinoxaline, 1,2,3,4-tetrahydro-2,3-dimethyl-

순결:99%/99%/99%
재다:1g/5g/10g
가격 ($):411.0/824.0/1042.0